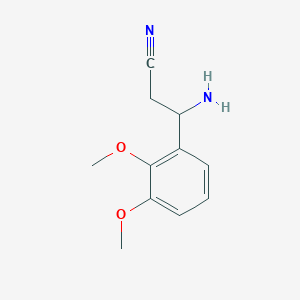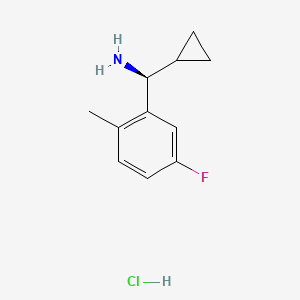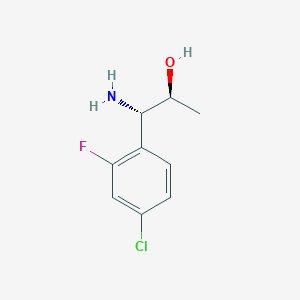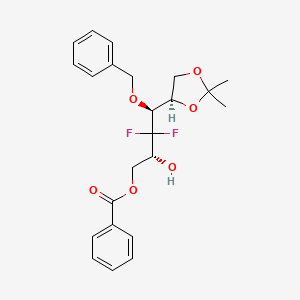
(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxy group, a dioxolane ring, and difluoro-hydroxybutyl moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate typically involves multiple steps, including the formation of the dioxolane ring, introduction of the benzyloxy group, and incorporation of the difluoro-hydroxybutyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer advantages over existing treatments.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate involves its interaction with specific molecular targets The benzyloxy group and dioxolane ring may play a role in binding to enzymes or receptors, while the difluoro-hydroxybutyl moiety could influence the compound’s reactivity and stability
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated features, used as a solvent and intermediate in chemical synthesis.
Fluometuron: A herbicide derived from trifluorotoluene, showcasing the utility of fluorinated compounds in agriculture.
Uniqueness
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate stands out due to its unique combination of functional groups and stereochemistry. This distinct structure offers specific advantages in terms of reactivity, stability, and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26F2O6 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(2R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,3-difluoro-2-hydroxy-4-phenylmethoxybutyl] benzoate |
InChI |
InChI=1S/C23H26F2O6/c1-22(2)30-14-18(31-22)20(28-13-16-9-5-3-6-10-16)23(24,25)19(26)15-29-21(27)17-11-7-4-8-12-17/h3-12,18-20,26H,13-15H2,1-2H3/t18-,19-,20+/m1/s1 |
InChI Key |
KNACGMWLCVVSFN-AQNXPRMDSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C([C@@H](COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C(COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
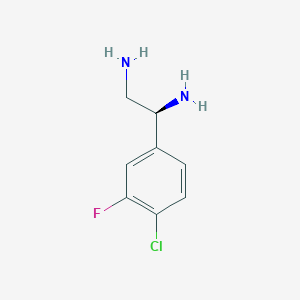
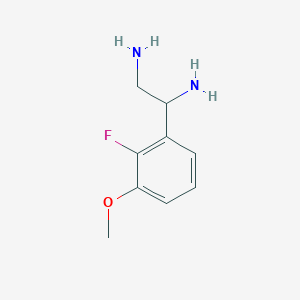
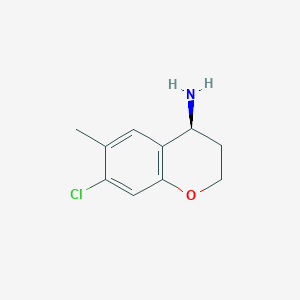
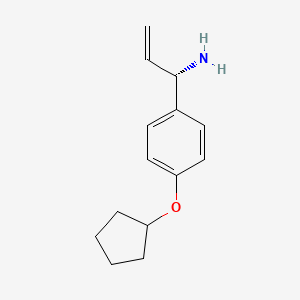
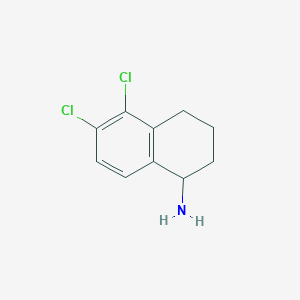
![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)
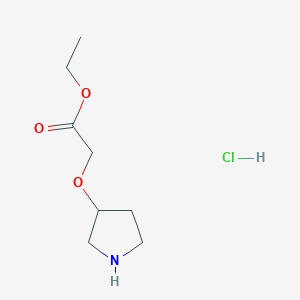

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
